Product packaging for 4-Vinyl-4H-1,2,4-triazole(Cat. No.:CAS No. 125419-53-6)

4-Vinyl-4H-1,2,4-triazole

Cat. No.: B12925021
CAS No.: 125419-53-6
M. Wt: 95.10 g/mol
InChI Key: DCURAKAONUGYGM-UHFFFAOYSA-N
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Description

Contextualization within Nitrogen-Containing Heterocyclic Chemistry

Nitrogen-containing heterocyclic compounds are a cornerstone of organic and medicinal chemistry, forming the structural basis for a vast array of biologically active molecules and functional materials. nih.govrsc.orgscispace.com These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, are prevalent in nature, found in essential molecules like nucleic acids and vitamins. nih.gov The presence of nitrogen atoms imparts unique electronic properties and the capacity for diverse chemical interactions, making them invaluable scaffolds in drug discovery and materials science. nih.govnih.govmdpi.com More than 75% of drugs approved by the FDA contain nitrogen-based heterocyclic moieties, highlighting their therapeutic significance. nih.gov

Within this broad class, azoles, and specifically triazoles, represent a particularly important family of five-membered heterocyclic rings containing three nitrogen atoms. nih.govfrontiersin.org The arrangement of these nitrogen atoms gives rise to two primary isomers: 1,2,3-triazole and 1,2,4-triazole (B32235). frontiersin.orgnih.gov These structures are not only stable but also capable of participating in various chemical transformations, allowing for the synthesis of a wide range of derivatives. rsc.orgscispace.comisres.org The chemistry of these compounds is rich and varied, with ongoing research continually uncovering new synthetic methodologies and applications. scispace.comsioc-journal.cn

Significance of 1,2,4-Triazole Scaffolds in Contemporary Chemical Science

The 1,2,4-triazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govbohrium.com This is attributed to its unique combination of properties, including high stability, polarity, and the ability to form hydrogen bonds, which facilitate strong interactions with biological targets. mdpi.comnih.gov The 1,2,4-triazole core is present in numerous clinically used drugs with a wide spectrum of activities. tandfonline.comnih.gov

Beyond pharmaceuticals, the 1,2,4-triazole scaffold has found applications in various other fields of chemical science. nih.gov Its derivatives are utilized as corrosion inhibitors, in the development of ionic liquids, and as building blocks for supramolecular structures and polymers. nih.gov The versatility of the 1,2,4-triazole ring allows for the introduction of various substituents, enabling the fine-tuning of its chemical and physical properties for specific applications. isres.orgresearchgate.net The synthesis of diversely substituted 1,2,4-triazoles is an active area of research, with numerous methods being developed to access these valuable compounds. isres.orgorganic-chemistry.orgresearchgate.net

Specific Academic Relevance of 4-Vinyl-4H-1,2,4-triazole

Among the many derivatives of 1,2,4-triazole, this compound has emerged as a compound of significant academic interest due to its distinct structural features and its role as a versatile monomer in polymer science.

This compound is a molecule that combines the aromatic, electron-rich 1,2,4-triazole ring with a reactive vinyl group. This unique combination of a stable heterocyclic core and a polymerizable functional group makes it a highly valuable building block in synthetic chemistry. The 1,2,4-triazole moiety itself exists in two tautomeric forms, 1H- and 4H-1,2,4-triazole, with the 1H tautomer generally being more stable. nih.govnih.gov

The reactivity of this compound is dominated by the vinyl group, which can readily undergo polymerization reactions. The triazole ring, while generally stable, can participate in various reactions, including N-alkylation and coordination with metal ions. mdpi.comacs.org The electron-withdrawing nature of the triazole ring influences the reactivity of the vinyl group. Theoretical calculations and experimental studies have been employed to understand the selectivity of reactions involving vinyl-1,2,4-triazoles. researchgate.net

Table 1: Physicochemical Properties of 4H-1,2,4-triazole

PropertyValue
Molecular FormulaC2H3N3
Molecular Weight69.0653 g/mol
IUPAC Name4H-1,2,4-triazole
CAS Registry Number63598-71-0

Data sourced from the NIST WebBook. nist.gov

The most significant application of this compound in academic research is as a monomer for the synthesis of functional polymers. mdpi.com The polymerization of this monomer leads to poly(1-vinyl-1,2,4-triazole) (PVT), a polymer with interesting properties and potential applications. mdpi.com

Researchers have explored various polymerization techniques to synthesize PVT, including conventional free-radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.com RAFT polymerization allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. mdpi.com

The resulting poly(1-vinyl-1,2,4-triazole) exhibits several notable characteristics. For instance, polymers based on N-vinyl-1,2,3-triazoles, a related isomer, have shown high glass transition temperatures. rsc.org The triazole-containing polymers can be further modified to introduce additional functionalities. rsc.org The unique properties of these polymers make them promising candidates for various applications, including the development of smart materials and for their use in creating porous membranes. acs.orgacs.org The development of new monomer families based on vinyl-triazoles, synthesized through efficient methods like "click chemistry," has further expanded the scope of these materials. nih.govpsu.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3 B12925021 4-Vinyl-4H-1,2,4-triazole CAS No. 125419-53-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125419-53-6

Molecular Formula

C4H5N3

Molecular Weight

95.10 g/mol

IUPAC Name

4-ethenyl-1,2,4-triazole

InChI

InChI=1S/C4H5N3/c1-2-7-3-5-6-4-7/h2-4H,1H2

InChI Key

DCURAKAONUGYGM-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=NN=C1

Origin of Product

United States

Synthetic Methodologies for 4 Vinyl 4h 1,2,4 Triazole and Its Functionalized Derivatives

Direct Synthetic Approaches to the 4H-1,2,4-triazole Core

Direct synthesis of the 4H-1,2,4-triazole ring is paramount for the subsequent development of functionalized derivatives. The primary strategies involve the formation of the ring through various cyclization reactions.

Cyclization reactions represent the most fundamental and widely employed strategy for constructing the 4H-1,2,4-triazole skeleton. These reactions involve the intramolecular or intermolecular condensation of acyclic precursors to form the stable aromatic triazole ring.

While specific methodologies involving N,N'-dichloromethylidenehydrazine are part of the broader landscape of heterocyclic synthesis, the formation of the 1,2,4-triazole (B32235) core is classically achieved through well-established cyclocondensation reactions such as the Pellizzari and Einhorn-Brunner reactions. wikipedia.org

The Pellizzari reaction , discovered by Guido Pellizzari in 1911, involves the condensation of an amide and an acylhydrazide at high temperatures to form a 1,2,4-triazole. wikipedia.orgchempedia.info This method is effective for preparing monosubstituted, disubstituted, and 1,3,5-trisubstituted 1,2,4-triazoles. chempedia.info However, the reaction often requires high temperatures (above 250°C) and can lead to a mixture of products if the acyl groups of the reactants are different. wikipedia.orgchempedia.info

The Einhorn-Brunner reaction is another key method, involving the reaction of imides with alkyl hydrazines to yield an isomeric mixture of 1,2,4-triazoles. wikipedia.orgresearchgate.net This reaction proceeds through the condensation of hydrazines with diacylamines in the presence of a weak acid. researchgate.netscispace.com When the imide is asymmetrical, the reaction exhibits regioselectivity, with the more acidic substituent favoring the 3-position on the resulting triazole ring. wikipedia.org

The cyclodehydration of N-acylamidrazone derivatives is a robust and versatile method for synthesizing the 4H-1,2,4-triazole ring. This approach involves the formation of an N-acylamidrazone intermediate, which then undergoes an intramolecular cyclization with the elimination of a water molecule to form the aromatic triazole.

One effective strategy involves the activation of secondary amides with triflic anhydride (B1165640) in the presence of a hydrazide. This in-situ formation of a reactive intermediate is followed by a microwave-induced cyclodehydration, providing a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org Similarly, trifluoromethylated amidrazones can be reacted with 2,2,2-trifluoroacetic anhydride in a solvent-free reaction to yield aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles via a nucleophilic intramolecular cyclization. organic-chemistry.org

In a push towards more sustainable and environmentally friendly chemistry, metal-free oxidative cyclization methods have been developed for the synthesis of 1,2,4-triazoles. rsc.org These protocols avoid the use of potentially toxic and expensive metal catalysts. rsc.org

A prominent example is the iodine-promoted aerobic oxidative cyclization. This approach facilitates the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from readily available hydrazones and aliphatic amines. organic-chemistry.org The reaction proceeds through a cascade sequence involving C-H functionalization, the formation of two new C-N bonds, and subsequent oxidative aromatization to yield the stable triazole ring. organic-chemistry.orgresearchgate.net Other reagents, such as selenium dioxide (SeO₂), have also been employed for the oxidative intramolecular cyclization of heterocyclic hydrazones to construct fused 1,2,4-triazole systems. frontiersin.org Additionally, multi-component reactions using reagents like benzene-1,3,5-triyl triformate (TFBen) as a C1 source offer a metal-free pathway to assemble valuable 3-trifluoromethyl-1,2,4-triazoles. frontiersin.org

Electrochemical synthesis has emerged as a powerful and green alternative for constructing 1,2,4-triazole rings. nih.gov These methods are often reagent-free, avoiding the need for external chemical oxidants or metal catalysts, and can be performed under mild conditions. rsc.orgresearchgate.net

The core of this approach is an electro-oxidative cyclization, often utilizing hydrazones as starting materials. nih.govresearchgate.net Under electrolytic conditions, a reagent-free intramolecular dehydrogenative C–N cross-coupling reaction can be initiated to form the triazole ring. rsc.org This process is both atom- and step-economical and has been successfully applied to gram-scale synthesis. rsc.org Another electrochemical strategy involves a multicomponent reaction of aryl hydrazines, a formaldehyde source, a nitrogen source like ammonium (B1175870) acetate, and an alcohol. This method uses in situ electrogenerated reactive iodine species to facilitate the reaction, again avoiding the use of strong oxidants or transition metals. organic-chemistry.org

Microwave-assisted organic synthesis has revolutionized the construction of heterocyclic compounds, including 1,2,4-triazoles. This technique offers significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and cleaner reactions. rsc.org

The application of microwave irradiation has been shown to be highly effective for various triazole synthesis pathways. For instance, the Pellizzari reaction, which traditionally requires very high temperatures and long reaction times, can be accelerated using microwave heating, leading to higher yields in a shorter time. uthm.edu.my Microwave-assisted protocols have been developed for the catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide. organic-chemistry.org The efficiency of this technology is highlighted by syntheses that are completed in minutes under microwave irradiation compared to many hours required by conventional heating. rsc.orgnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

Synthetic Transformation Conventional Method Microwave-Assisted Method Reference
Synthesis of N-substituted propenamide derivatives Several hours 33–90 seconds (82% yield) rsc.org
Synthesis of piperazine-azole-fluoroquinolone derivatives 27 hours 30 minutes (96% yield) rsc.org
Cyclization of N-acylhydrazones >4.0 hours 1 minute (85% yield) rsc.orgresearchgate.net
NIS-mediated cyclization of 4-acylamino-1,2,4-triazole Overnight (~9% yield) 10 minutes (29% yield) nih.gov
Synthesis of 1H-1,2,4-triazol-3-one derivatives 6-10 hours 10-20 minutes scielo.org.za

Cyclization Reactions for 4H-1,2,4-triazole Ring Formation

Synthesis of Substituted 4-Vinyl-4H-1,2,4-triazole Derivatives

Once the this compound core is established, further functionalization of the triazole ring can be achieved through various catalytic methods. These methods allow for the introduction of diverse substituents at the C3 and C5 positions, leading to a wide array of derivatives.

Palladium-catalyzed C-H functionalization is a powerful tool for the direct arylation of heterocyclic compounds, including 1,2,4-triazoles. organic-chemistry.orgnih.gov This method allows for the formation of C-C bonds by activating a C-H bond on the triazole ring and coupling it with an aryl halide. For instance, palladium(II) acetate in combination with a phosphine ligand can effectively catalyze the direct arylation of 1,4-disubstituted 1,2,3-triazoles. nih.gov A theoretical study on the activation of C(sp2)-H bonds in 1-phenyl-4-vinyl-1H-1,2,3-triazole derivatives using a palladium acetate catalyst provides insights into the mechanism of this transformation, suggesting that the basic nitrogen atoms of the triazole ring play a key role in coordinating with the palladium center. bohrium.comnih.govresearchgate.net This approach offers a versatile route to synthesize fully substituted triazoles with well-defined regiochemistry. nih.gov

Table 1: Examples of Palladium-Catalyzed C-H Arylation of Triazoles
Triazole SubstrateAryl HalideCatalyst SystemProductYield
1-Methyl-1,2,4-triazoleBromobenzenePd(OAc)₂ / PPh₃1-Methyl-5-phenyl-1,2,4-triazoleGood
1,4-Disubstituted 1,2,3-triazolePhenyl bromidePd(OAc)₂ / PPh₃1,4-Disubstituted-5-phenyl-1,2,3-triazoleVariable

Copper-catalyzed reactions provide an alternative and often more economical approach for the functionalization of triazoles. A facile and versatile catalytic system using a copper catalyst, K3PO4 as a base, and O2 as an oxidant has been developed for the synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines. nih.govresearchgate.net This protocol is noted for its use of an inexpensive metal catalyst and a green oxidant, and it demonstrates good functional group tolerance and high regioselectivity. nih.govresearchgate.net While this specific example builds the triazole ring, copper catalysis is also employed for the C-H functionalization of pre-formed triazole rings. nih.gov For instance, a copper-diamine catalytic system has been used for the C-H arylation of the 1,2,4-triazole ring with aryl bromides. nih.gov

Table 2: Copper-Catalyzed Synthesis of Substituted 1,2,4-Triazoles
Starting MaterialsCatalyst SystemProduct TypeKey Features
Amidines and TrialkylaminesCu(II) catalyst / K₃PO₄ / O₂1,3-Disubstituted 1,2,4-triazolesInexpensive catalyst, green oxidant, good functional group tolerance
1,2,4-Triazole and Aryl BromidesCu-diamine complexC5-Arylated 1,2,4-triazolesDirect C-H functionalization

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govnih.gov This methodology is highly efficient and has found broad applications in various fields, including drug discovery and bioconjugation. nih.govorientjchem.org While CuAAC is primarily used for the synthesis of 1,2,3-triazoles, the principles of click chemistry, such as high efficiency and functional group tolerance, are influential in the development of synthetic routes for other triazole isomers, including 1,2,4-triazoles. The development of regioselective methods, for instance, using different metal catalysts like silver(I) or copper(II) to yield either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles, respectively, from aryl diazonium salts and isocyanides, showcases the modularity and control achievable in triazole synthesis. isres.org

Regioselective Synthesis via Catalyst Control

Regioselectivity is a critical aspect of synthesizing substituted 1,2,4-triazoles, as multiple isomers are often possible. The choice of catalyst can play a pivotal role in directing the reaction to yield a specific regioisomer. While direct catalyst-controlled synthesis of this compound is not extensively documented, the principles of catalyst control are well-established for the synthesis of the core 1,2,4-triazole scaffold.

A prominent example of catalyst-controlled regioselectivity is the [3+2] cycloaddition reaction between isocyanides and diazonium salts. Research by Liu et al. demonstrated that the selection of a metal catalyst can selectively produce either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles. frontiersin.orgnih.govisres.org

Silver(I) Catalysis : In the presence of a silver(I) catalyst, the reaction selectively yields 1,3-disubstituted 1,2,4-triazoles in high yields. frontiersin.orgnih.govisres.org

Copper(II) Catalysis : Conversely, when a copper(II) catalyst is employed, the reaction pathway shifts to produce 1,5-disubstituted 1,2,4-triazoles as the major product. frontiersin.orgnih.govisres.org

This catalyst-dependent switching of regioselectivity provides a powerful tool for synthetic chemists to access specific triazole isomers from the same set of starting materials. frontiersin.orgnih.govisres.org This modular approach is valuable for creating diverse libraries of triazole compounds. While these examples yield C-substituted triazoles, the underlying principle of using specific catalysts to control the orientation of reactants during ring formation is fundamental and can be conceptually extended to the design of synthetic routes for N-substituted triazoles like this compound.

CatalystReactantsPrimary ProductKey Outcome
Silver(I)Isocyanides + Diazonium Salts1,3-Disubstituted 1,2,4-triazolesHigh regioselectivity for the 1,3-isomer frontiersin.orgnih.govisres.org
Copper(II)Isocyanides + Diazonium Salts1,5-Disubstituted 1,2,4-triazolesHigh regioselectivity for the 1,5-isomer frontiersin.orgnih.govisres.org

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of heterocyclic compounds like 1,2,4-triazoles is an area of growing importance. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several sustainable strategies have been developed for the synthesis of the 1,2,4-triazole ring system, which are applicable to the production of its functionalized derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green synthesis. It often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. A mild and efficient method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation without the need for a catalyst. organic-chemistry.org

Use of Green Solvents and Recyclable Media: Traditional organic synthesis often relies on volatile and toxic organic solvents. Green alternatives focus on using environmentally benign solvents or recyclable reaction media.

Polyethylene (B3416737) Glycol (PEG) : An environmentally benign synthesis of 3,4,5-trisubstituted 1,2,4-triazoles has been achieved via an oxidative cyclization of amidrazones and aldehydes using ceric ammonium nitrate (B79036) as a catalyst in polyethylene glycol (PEG) as a recyclable medium. organic-chemistry.org This method is economically viable and suitable for commercial applications. organic-chemistry.org

Ionic Liquids (ILs) : Ionic liquids are considered green solvents due to their low vapor pressure and high thermal stability. nih.gov They can also function as catalysts. nih.gov The synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles has been successfully performed in ionic liquids, which can streamline the process and eliminate the need for additional harmful organic solvents. nih.govthieme-connect.de

Water : As the most abundant and non-toxic solvent, water is an ideal medium for green synthesis. Developing synthetic routes in water is a key goal of sustainable chemistry. arkat-usa.org

Metal-Free and Solvent-Free Reactions: The ideal green synthesis would minimize or eliminate the use of both solvents and metal catalysts, which can be costly and pose environmental risks. A one-pot synthesis for 1H-1,2,4-triazole-3-amines has been reported that is designed without external catalysts, ligands, oxidants, or metals. isres.org This method, which involves C–S and C–N bond cleavage and formation, is noted for its environmental friendliness and mild reaction conditions. isres.org

Green Chemistry ApproachMethodologyKey AdvantagesReference Example
Alternative Energy SourceMicrowave-assisted synthesisReduced reaction time, increased yield, catalyst-free organic-chemistry.orgSynthesis from hydrazines and formamide organic-chemistry.org
Green SolventsUse of Polyethylene Glycol (PEG)Environmentally benign, recyclable medium organic-chemistry.orgCeric ammonium nitrate catalyzed cyclization organic-chemistry.org
Green SolventsUse of Ionic Liquids (ILs)Low vapor pressure, thermal stability, can act as catalyst nih.govSuzuki cross-coupling for 4-alkyl-4H-1,2,4-triazoles nih.gov
Catalyst/Solvent MinimizationMetal-free and solvent-free synthesisEnvironmentally friendly, wide substrate variety, mild conditions isres.orgOne-pot synthesis of 1H-1,2,4-triazole-3-amines isres.org

Advanced Spectroscopic and Computational Characterization of 4 Vinyl 4h 1,2,4 Triazole and Its Derivatives

Structural Elucidation Techniques for Novel Derivatives

The definitive identification and structural confirmation of newly synthesized 4-Vinyl-4H-1,2,4-triazole derivatives are achieved through various spectroscopic methods. Each technique offers unique insights into the molecular framework, from the connectivity of atoms to the three-dimensional arrangement in a crystal lattice.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR: In the ¹H NMR spectra of 4H-1,2,4-triazole derivatives, the protons on the triazole ring typically appear as singlets in the downfield region. For instance, in a series of 5-Z-styrylsulfonylmethyl-1,2,4-triazolyl-3-amines, the NH proton of the triazole ring was observed as a broad singlet at a chemical shift (δ) of 12.67 ppm, which disappears upon deuteration urfu.ru. Protons of substituent groups, such as the vinyl group in this compound, would exhibit characteristic signals corresponding to their specific electronic environments. For example, in 4-alkyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole, the methylene (–CH₂–) and methyl (–CH₃) protons of the 4-ethyl group appeared as a quartet at 4.23 ppm and a triplet at 1.16 ppm, respectively nih.gov.

¹³C NMR: The ¹³C NMR spectra provide crucial information about the carbon skeleton. The carbon atoms of the 1,2,4-triazole (B32235) ring are typically observed at distinct chemical shifts. For example, in a series of 5-Z-styrylsulfonylmethyl-1,2,4-triazolyl-3-amines, the C-3 and C-5 carbons of the triazole ring appeared around δ = 156.5 ppm and 160.3 ppm, respectively urfu.ru. In another study on 4-ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole, the triazole carbons were part of a complex aromatic region, with the ethyl group carbons resonating at δ = 15.8 (CH₃) and 40.0 (CH₂) ppm nih.gov.

¹⁹F NMR: For derivatives containing fluorine atoms, ¹⁹F NMR spectroscopy is a powerful tool for structural confirmation. The chemical shifts and coupling constants provide unambiguous evidence for the position and environment of fluorine substituents within the molecule.

Table 1: Representative NMR Spectral Data for 4H-1,2,4-Triazole Derivatives
Compound TypeFunctional Group¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)Reference
5-((Styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amineTriazole NH12.67 (bs)- urfu.ru
5-((Styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amineTriazole C-3-156.5 urfu.ru
5-((Styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amineTriazole C-5-160.3 urfu.ru
4-Ethyl-3,5-bis[aryl]-4H-1,2,4-triazoleN-CH₂4.23 (q)40.0 nih.gov
4-Ethyl-3,5-bis[aryl]-4H-1,2,4-triazole-CH₃1.16 (t)15.8 nih.gov
4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thioneTriazole NH13.70–14.16- nih.gov
4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thioneC=S-167.34–168.57 nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4H-1,2,4-triazole derivatives, characteristic absorption bands confirm the presence of the triazole ring and its substituents. Key vibrational bands include:

C=N stretching: The stretching vibration of the C=N bonds within the triazole ring typically appears in the range of 1640–1500 cm⁻¹ researchgate.netresearchgate.net. For example, a strong twin absorption band in the range of 1500-1540 cm⁻¹ was assigned to the C=N aromatic stretching of a triazole derivative researchgate.net.

C-H stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹ . In one study, these were seen at 3097 and 3032 cm⁻¹ .

N-N stretching: The N-N bond within the ring can be identified by its characteristic stretching vibration, often found around 1433 cm⁻¹ researchgate.net.

Substituent groups: The vinyl group would show characteristic C=C stretching around 1640 cm⁻¹ and vinylic C-H stretching vibrations.

In the characterization of various 4,5-disubstituted-4H-1,2,4-triazole-3-thiones, IR spectra confirmed the formation of the triazole ring with characteristic absorption bands for C=N and C=S groups nih.gov.

Table 2: Characteristic IR Absorption Bands for 1,2,4-Triazole Derivatives
Vibrational ModeTypical Wavenumber (cm⁻¹)Reference
Aromatic C-H Stretch3097 - 3032 researchgate.net
N-H Stretch (if present)3276 - 3389 nih.gov
C=N Stretch (Triazole Ring)1640 - 1500 researchgate.netresearchgate.net
C=C Stretch (Aromatic)1529 - 1483
N-N Stretch~1433 researchgate.net
C=S Stretch (Thione derivatives)1288 - 1295 nih.gov

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For 4H-1,2,4-triazole derivatives, the spectra are characterized by absorption bands corresponding to π → π* and n → π* transitions. The position of the maximum absorption wavelength (λmax) is sensitive to the nature of the substituents on the triazole ring. For instance, in a study of 4,5-disubstituted-1,2,4-triazoline-3-thiones, the UV spectra in neutral aqueous media showed absorption maxima in the range of 276-292 nm researchgate.net. Another series of triazole derivatives exhibited absorption maxima (λmax) between 222 and 297 nm in ethanol ijper.org. These electronic properties are crucial for applications in materials science, such as in luminescent compounds nih.gov.

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule. It provides definitive data on bond lengths, bond angles, and intermolecular interactions in the solid state. Several studies have successfully used this technique to characterize 4H-1,2,4-triazole derivatives. For example, the crystal structure of a new triazole derivative, C₁₇H₁₅N₃OCl₂, was determined to have a monoclinic crystal system with space group P2(1)/n asianpubs.org. X-ray analysis of highly conjugated 4H-1,2,4-triazole representatives has also been presented, confirming their molecular structures and revealing details about their solid-state packing nih.govacs.org. This technique is invaluable for validating the structures proposed by other spectroscopic methods and for understanding structure-property relationships.

Theoretical Chemistry and Computational Modeling

Computational modeling, particularly methods rooted in quantum chemistry, complements experimental data by providing a deeper understanding of molecular structure, stability, and reactivity.

Density Functional Theory (DFT) has become a standard computational tool for investigating the properties of 1,2,4-triazole derivatives. DFT calculations can accurately predict a wide range of properties:

Molecular Geometry: DFT is used to optimize the ground-state geometry of molecules, predicting bond lengths and angles that are often in excellent agreement with experimental data from X-ray diffraction isres.org.

Vibrational Frequencies: Theoretical IR spectra can be calculated using DFT. The computed vibrational frequencies and intensities can be compared with experimental IR spectra to aid in the assignment of absorption bands isres.org.

Electronic Properties: DFT calculations provide insights into the electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter for assessing the chemical reactivity and kinetic stability of a molecule nih.gov.

NMR Spectra: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental spectra to support structural assignments.

Reactivity Descriptors: Global reactivity descriptors such as electronegativity (χ), global hardness (η), and softness (δ) can be derived from HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity nih.gov.

DFT studies have been widely applied to various 1,2,4-triazole systems to understand their structure and properties, confirming experimental findings and providing predictive insights nih.govisres.orgekb.eg.

Density Functional Theory (DFT) Studies

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gaps)

The electronic properties of 1,2,4-triazole derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates the molecule is more reactive and can be easily polarized. nih.gov

In computational studies of 1,2,4-triazole derivatives, these energies are calculated to predict molecular behavior. For instance, in an analysis of 3-Mercapto-4-methyl-4H-1,2,4-triazole, DFT calculations showed that the charge transfer primarily occurs within the molecule. researchgate.netresearchgate.net A narrow frontier orbital gap is often indicative of charge transfer interactions within the molecule, leading to higher chemical reactivity. nih.gov For derivatives of N-phenylpropanamide linked to a 4-methyl-4H-1,2,4-triazole core, the HOMO-LUMO energy gap was found to be as low as 4.618 eV, suggesting potential for applications in nonlinear optics. nih.gov

The introduction of a vinyl group at the N4 position of the 4H-1,2,4-triazole ring is expected to influence these electronic properties. The π-system of the vinyl group can conjugate with the triazole ring, which typically leads to a decrease in the HOMO-LUMO energy gap compared to its alkyl-substituted counterparts, thereby increasing its chemical reactivity.

Table 1: Representative Frontier Orbital Energies for 1,2,4-Triazole Derivatives

Compound Method HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
3-Mercapto-4-methyl-4H-1,2,4-triazole (Thione form) DFT/B3LYP/6-311++G(d,p) -6.45 -1.39 5.06
N-(4-chlorophenyl)-2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide DFT/M06/6-311G(d,p) -7.215 -2.597 4.618
Platinum(IV) Complex Pt(en)Cl4 DFT/LSDA/SDD -5.910 -3.855 2.055

Note: Data is for representative 1,2,4-triazole derivatives and related compounds to illustrate typical values. Specific values for this compound would require dedicated computational analysis.

Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to explain and predict the outcomes of chemical reactions. The distribution of electron density in these orbitals reveals the most likely sites for electrophilic and nucleophilic attack.

For 1,2,4-triazole derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. In computational studies of various triazole-based compounds, the charge density of the HOMO is typically found on the triazole ring and associated substituents, while the LUMO's density is also located on the ring system, indicating that intramolecular charge transfer is a key feature of their electronic transitions. nih.gov This charge transfer from the occupied to the unoccupied orbitals is fundamental to the molecule's spectroscopic and chemical properties.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) by analyzing the interactions between filled "donor" orbitals and empty "acceptor" orbitals. nih.gov The stabilization energy, E(2), associated with these interactions quantifies their strength.

Spectroscopic Property Prediction and Correlation

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are frequently used to predict the electronic absorption spectra (UV-Vis) of molecules. These theoretical predictions can be correlated with experimental spectra to confirm molecular structures and understand the nature of electronic transitions.

For newly synthesized 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines, theoretical modeling was used to simulate UV-Vis spectra for the most stable tautomeric forms. researchgate.net By comparing the calculated spectra with experimental data, researchers could confidently assign the correct structures. researchgate.net Similarly, theoretical calculations of FT-IR and UV-Vis spectra for palladium(II) complexes of 4-methyl-4H-1,2,4-triazole-3-thiol showed good agreement with experimental values, aiding in the characterization of the compounds. This synergy between computational prediction and experimental measurement is a powerful tool for characterizing novel 1,2,4-triazole derivatives.

Electrostatic Potential and Mulliken Population Analyses

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophiles and nucleophiles. The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For 1,2,4-triazole derivatives, the negative potential is typically concentrated around the electronegative nitrogen atoms of the triazole ring, while the positive potentials are located around the hydrogen atoms. nih.govresearchgate.net

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. chemrxiv.org While it has limitations, it provides a quantitative estimate of charge distribution. This analysis, along with NBO, can help in understanding the polarity and reactivity of different sites within the this compound molecule.

Molecular Dynamics (MD) Simulations for Molecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides valuable insights into the conformational dynamics of molecules and their interactions with their environment, such as solvents or biological macromolecules. nih.gov

MD simulations have been used to investigate the interactions of 1,2,4-triazole derivatives in various media. For example, simulations were employed to study the interaction energies and conformations of triazole derivatives in aqueous and acidic solutions. nih.gov These studies can reveal the role of intermolecular hydrogen bonding and other non-covalent interactions in stabilizing certain molecular conformations. nih.gov In the context of drug design, MD simulations are used to assess the stability of a ligand-receptor complex, providing information on how strongly a triazole derivative binds to a target protein and the specific interactions that stabilize the complex. pensoft.netresearchgate.net Such simulations on this compound could elucidate its behavior in different solvents and its potential interactions with other molecules.

Tautomeric Equilibrium Analysis (1H- vs. 4H-1,2,4-triazole forms)

The 1,2,4-triazole ring can exist in different tautomeric forms, primarily the 1H-, 2H-, and 4H- forms, depending on the position of the hydrogen atom on the nitrogen atoms of the ring. The relative stability of these tautomers is a crucial aspect of their chemistry, as it can influence their reactivity, physical properties, and biological activity.

High-level ab initio electronic structure calculations have been performed to determine the precise relative energies of these tautomers. For the parent 1,2,4-triazole in the gas phase, the 1H-1,2,4-triazole tautomer is generally considered the most stable. nih.gov Computational studies have shown that the 4H-1,2,4-triazole is significantly less stable, with a calculated relative energy of 6.25 kcal/mol higher than the 1H form. nih.gov

However, the tautomeric equilibrium can be influenced by substitution patterns and the surrounding environment (e.g., solvent). For certain substituted 1,2,4-triazole derivatives, density functional theory calculations have indicated that the 4H-1,2,4-triazole form can be favored over the 1H form in both gas and aqueous phases. researchgate.net Therefore, while the unsubstituted 4H-1,2,4-triazole is less stable, the presence of the vinyl group at the N4 position in this compound locks the molecule into this specific tautomeric form. Understanding the inherent energetic properties of the parent 4H-tautomer provides a baseline for evaluating the electronic contributions of the vinyl substituent.

Table 2: Relative Energies of Parent 1,2,4-Triazole Tautomers

Tautomer Method Relative Energy (kcal/mol) Stability Ranking
1H-1,2,4-triazole CCSD(T)/CBS 0.00 1 (Most Stable)

Global and Local Reactivity Descriptors (Softness, Hardness, Electrophilicity)

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for understanding the reactivity of molecules through the calculation of various descriptors. For this compound and its derivatives, these descriptors offer valuable insights into their chemical behavior, stability, and potential for interaction with other chemical species. Global reactivity descriptors, such as chemical hardness (η), softness (S), and the global electrophilicity index (ω), are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Detailed research findings containing specific data tables for the global and local reactivity descriptors of this compound are not available in the public literature based on the conducted search. While computational studies have been performed on various other derivatives of 1,2,4-triazole, the specific calculations for the 4-vinyl substituted compound were not identified.

Generally, the principles of DFT allow for the calculation of these properties. Chemical hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A), which can be approximated by the energies of the HOMO and LUMO orbitals (η ≈ (ELUMO - EHOMO)/2). A larger HOMO-LUMO gap signifies greater hardness and lower reactivity.

Chemical softness (S), the reciprocal of hardness (S = 1/η), indicates the ease of electron density modification. A higher value of softness suggests a greater propensity for the molecule to react.

The global electrophilicity index (ω), introduced by Parr, is a measure of the energy stabilization of a system when it acquires an additional electronic charge from the environment. It is defined as ω = μ2/2η, where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO)/2). This index is crucial for predicting the electrophilic nature of a molecule.

Local reactivity descriptors, such as Fukui functions, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. These are also calculable through computational methods and provide a more detailed picture of reactivity at the atomic level.

Although specific values for this compound are not available, theoretical studies on other 1,2,4-triazole derivatives have utilized these descriptors to rationalize their observed biological activities and chemical reactivity. For instance, in studies of potential anticancer agents with a 1,2,4-triazole core, these descriptors have been used to correlate the electronic structure of the molecules with their interaction with biological targets.

Without specific computational data for this compound, a quantitative analysis of its softness, hardness, and electrophilicity cannot be provided at this time. Further theoretical investigations are required to determine these important reactivity parameters for this specific compound.

Polymerization and Materials Science Applications of 4 Vinyl 4h 1,2,4 Triazole

Homopolymerization and Copolymerization Studies

The polymerization of 4-vinyl-4H-1,2,4-triazole and its derivatives has been extensively explored through various techniques, allowing for the synthesis of polymers with tailored molecular weights, architectures, and functionalities.

Conventional free-radical polymerization is a common method for polymerizing vinyl-1,2,4-triazole monomers. mdpi.com Initiators such as azobisisobutyronitrile (AIBN) are typically used to initiate the polymerization process. mdpi.comresearchgate.net This method has been successfully employed to synthesize homopolymers of 1-vinyl-1,2,4-triazole (B1205247) and copolymers with other monomers like N-vinylcarbazole. researchgate.net The free-radical polymerization of 1-vinyl-1,2,4-triazolium monomer salts has also been reported to produce energetic polymer salts. researchgate.net

Functional copolymers of 1-vinyl-1,2,4-triazole and N-vinylcarbazole have been synthesized via free-radical polymerization, yielding materials with varying compositions of the hole-conducting N-vinylcarbazole units. researchgate.net Similarly, heat-resistant functional copolymers have been prepared by the radical polymerization of 1-vinyl-1,2,4-triazole with N,O-bis(trimethylsilyl)prop-2-enecarboximidate. researchgate.net

To achieve better control over the polymerization process and obtain well-defined polymers with narrow molecular weight distributions, controlled radical polymerization techniques have been employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has proven to be a particularly effective method for the polymerization of vinyl triazole monomers. mdpi.comresearchgate.netnih.gov

The RAFT polymerization of N-vinyl-1,2,4-triazole (NVTri) has been successfully demonstrated using xanthate-type and dithiocarbamate (B8719985) chain transfer agents (CTAs). mdpi.comresearchgate.net These methods have yielded polymers with low polydispersity and controlled molecular weights. researchgate.net Trithiocarbonate-type CTAs have also been used for the controlled polymerization of N-vinyl-1,2,4-triazolium salts, resulting in polymers with low polydispersity indices (Mw/Mn < 1.1). researchgate.net

A study on the RAFT polymerization of 1-vinyl-1,2,4-triazole (VT) investigated the effectiveness of different CTAs, including dithiocarbamates, xanthates, and trithiocarbonates. Dithiocarbamates were found to be the most efficient for VT polymerization, achieving high monomer conversions (over 98%) and producing polymers with number average molecular weights ranging from 11 to 61 kDa and polydispersity as low as 1.16. mdpi.com The successful synthesis of well-defined polymers with controlled molecular weights up to 51,500 g mol⁻¹ and a polydispersity index of 1.16 has been reported for a glycomonomer based on 4-vinyl-1,2,3-triazole using a RAFT agent. nih.govlookchem.com

RAFT Polymerization of 1-Vinyl-1,2,4-triazole (VT) with Different CTAs
CTA TypeMonomer Conversion (%)Number Average Molecular Weight (Mn, kDa)Polydispersity (Mw/Mn)
Dithiocarbamate>9811 - 611.16
XanthateData not specifiedData not specifiedData not specified
TrithiocarbonateData not specified>20<1.1

The ability to control the polymerization of vinyl triazoles using techniques like RAFT has enabled the synthesis of well-defined block copolymers. These materials combine the properties of different polymer segments, leading to novel functionalities.

For instance, thermo-responsive block copolymers have been generated by using a poly(2'-(4-vinyl- nih.govresearchgate.netresearchgate.net-triazol-1-yl)ethyl-O-alpha-D-mannopyranoside) macro-RAFT agent for the polymerization of N-isopropylacrylamide (NIPAAm). nih.gov These block copolymers exhibit reversible micelle formation at elevated temperatures. nih.gov Additionally, nonionic-ionic block copolymers have been synthesized by the RAFT polymerization of N-vinyl-1,2,4-triazolium salts using hydrophilic macro-CTAs derived from N-vinylpyrrolidone (NVP) and N-vinyl-1,2,4-triazole (NVTri). researchgate.net

The microstructure and architecture of polymers derived from this compound can be tailored through the choice of polymerization method and the incorporation of comonomers. The use of controlled radical polymerization techniques like RAFT allows for the synthesis of polymers with specific molecular weights and low polydispersity. mdpi.comresearchgate.net

The development of star polymers has been achieved through the RAFT polymerization of N-vinyl-1,2,4-triazole using a xanthate-type tetrafunctional chain transfer agent, resulting in four-arm poly(NVTri)s with controlled molecular weights and low polydispersities. researchgate.net Furthermore, the synthesis of interpenetrating polymer networks (IPNs) has been demonstrated by polymerizing 1-vinyl-1,2,4-triazole within a bacterial cellulose (B213188) matrix to create composite hydrogels. mdpi.com

Functional Polymeric Materials Based on this compound

Polymers based on this compound exhibit a range of functional properties that make them attractive for various materials science applications. These properties include high thermal stability, with decomposition temperatures often above 300 °C, and solubility in water and polar organic solvents. nih.govresearchgate.net

The 1,2,4-triazole (B32235) core has been successfully incorporated into polymeric materials for the fabrication of light-emitting devices, such as organic light-emitting diodes (OLEDs). researchgate.net The nitrogen-rich triazole ring is known to possess electron-transporting properties, making these polymers suitable for use in the emissive or electron-transporting layers of OLEDs.

Derivatives of 4H-1,2,4-triazole have been investigated as luminophores due to their high luminescent properties and large quantum yields. nih.govresearchgate.net These compounds often feature a π-conjugated system, which is essential for their light-emitting capabilities. nih.gov For example, platinum(II) complexes incorporating a 4-phenyl-4H-1,2,4-triazole derivative as an ancillary ligand have been developed as efficient green phosphors for OLEDs. nih.gov An OLED device fabricated with one such complex demonstrated a maximum external quantum efficiency of 26.90%. nih.gov

Copolymers of 1-vinyl-1,2,4-triazole with N-vinylcarbazole have been used to create metal-polymer complexes with Tb³⁺ ions, which exhibit luminescence. researchgate.net Furthermore, poly(1-vinyl-1,2,4-triazole) (PVT) has been studied as a novel dielectric layer in organic field-effect transistors (OFETs), demonstrating low leakage current and high breakdown voltage. researchgate.net

Properties of Poly(1-vinyl-1,2,4-triazole) (PVT) and its Derivatives
PropertyValue/ObservationReference
Thermal StabilityUp to 300–350 °C nih.gov
SolubilityWater and polar organic solvents researchgate.net
Glass Transition Temperature (Tg) of Poly(N-vinyl-1,2,3-triazole)s196–212 °C rsc.org
Dielectric PropertiesLow leakage current, high breakdown voltage researchgate.net

Nonlinear Optical (NLO) Applications

Nitrogen-containing heterocyclic compounds, including 1,2,4-triazole derivatives, have attracted attention for their potential in the field of nonlinear optics (NLO). These materials can interact with high-intensity light to produce new optical frequencies, making them suitable for applications in optoelectronics and photonics. The NLO response of a molecule is related to its molecular polarizability, where a smaller energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can lead to an enhanced NLO response. researchgate.net

Research into novel derivatives of 1,2,4-triazole has focused on synthesizing compounds and investigating their NLO properties through both experimental and computational methods, such as Density Functional Theory (DFT). researchgate.net These studies explore how different substituents on the triazole ring influence the electronic structure and, consequently, the NLO behavior. The potential for these materials in applications like optical limiting devices is recognized due to their structural stability and strong intermolecular interactions. researchgate.net Furthermore, organized aggregation of certain 4-aryl-4H-1,2,4-triazoles can form supramolecular structures that act as optical waveguides, capable of propagating photoluminescence. rsc.org

Proton Exchange Membranes (PEMs) and Ionic Liquids

Poly(1-vinyl-1,2,4-triazole) (PVT) is a promising material for the development of proton-conducting membranes for fuel cells, particularly for operation at temperatures above 100°C under anhydrous conditions. nih.gov The triazole rings can act as proton solvents, facilitating proton transport. nih.gov Homopolymers and copolymers of 1-vinyl-1,2,4-triazole have been shown to improve the thermal stability (up to 300–330 °C), electrochemical stability (up to 3–4 V), and mechanical strength of electrolyte membranes. nih.gov

Doping PVT with acids like phosphoric acid creates membranes with high ionic conductivity. For instance, Nafion/poly(1-vinyl-1,2,4-triazole) blend membranes have demonstrated proton conductivity of 5.3 × 10⁻⁴ S cm⁻¹ at 220 °C in an anhydrous state. researchgate.net Upon hydration (50% relative humidity), the conductivity can increase by several orders of magnitude at room temperature. researchgate.net Copolymers based on 1-vinyl-1,2,4-triazole also show high proton conductivity in anhydrous conditions. nih.gov

The 1,2,4-triazole scaffold is also used in the synthesis of ionic liquids (ILs). nih.gov ILs are salts with low melting points that are explored for various applications due to their unique properties like low vapor pressure, non-flammability, and high thermal stability. rsc.org A common synthesis route involves the alkylation of 1,2,4-triazole to form 1-alkyl-1,2,4-triazoles, which are then quaternized to produce 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts. nih.gov Microwave-assisted synthesis using an ionic liquid as a solvent has also been developed for the regioselective alkylation of 1,2,4-triazole, resulting in excellent yields. researchgate.net

Table 1: Proton Conductivity of 1-Vinyl-1,2,4-triazole-Based Membranes

Membrane CompositionConditionTemperature (°C)Proton Conductivity (S/cm)
Nafion/poly(1-vinyl-1,2,4-triazole) blendAnhydrous2205.3 x 10⁻⁴ researchgate.net
Block copolymers with 1-vinyl-1,2,4-triazolium saltsNot specified903.1 x 10⁻⁴ nih.gov
Poly-1-vinyl-1,2,4-triazole with phenol-2,4-disulfonic acidNot specified255.98 x 10⁻²

Organic Photovoltaic Cells and Organic Field-Effect Transistors (OFETs)

Poly(1-vinyl-1,2,4-triazole) (PVT) has been investigated as a novel water-soluble dielectric layer for organic field-effect transistors (OFETs). researchgate.net Its favorable properties include low leakage current and a relatively high breakdown voltage. researchgate.net OFETs fabricated with PVT as the dielectric and active layers of pentacene (B32325) (p-channel) or fullerene (n-channel) have demonstrated good performance, including a lack of hysteresis, very low threshold voltages, and high on/off ratios. researchgate.net The use of a thin PVT bilayer with AlOx can further decrease the operating voltage of the devices. researchgate.net

The broader class of 1,2,4-triazole derivatives is recognized for its potential in optoelectronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells. nih.gov Compounds containing a 1,2,4-triazole core conjugated with other aromatic systems can exhibit high luminescence and quantum yields, which are desirable properties for these applications. nih.gov Donor-π-Acceptor-π-Donor compounds based on a triazole core have been tested as p-type semiconductors in OFETs. rsc.org

Table 2: Performance of OFETs using PVT Dielectric Layer

Active LayerChannel TypeKey Performance Metrics
Pentacenep-channelLow threshold voltage, high on/off ratio, no hysteresis researchgate.net
Fullerene (C60)n-channelLow threshold voltage, high on/off ratio, no hysteresis researchgate.net
MEH-PPV end-capped with POSSAmbipolarAll-solution processed device researchgate.net

Data Storage Devices

The dielectric properties of poly(1-vinyl-1,2,4-triazole) that make it suitable for OFETs also suggest its potential for use in data storage applications, such as memory elements. researchgate.net Materials used in memory devices often rely on specific electronic properties, such as charge trapping or resistive switching, which can be influenced by the dielectric layer. While specific studies focusing on PVT for data storage are not extensively detailed, its characteristics as a polymer dielectric open avenues for its exploration in this field.

Corrosion Inhibition Materials

Derivatives of 1,2,4-triazole are effective corrosion inhibitors for various metals and alloys, including steel, aluminum, and copper, in aggressive environments like acidic solutions. nih.govnih.govnih.gov These compounds function by adsorbing onto the metal surface, forming a protective layer that hinders the electrochemical reactions responsible for corrosion. nih.gov The adsorption can occur through the lone pair electrons of the nitrogen atoms in the triazole ring, forming coordinate bonds with the metal. nih.gov This adsorption can be a mix of physisorption and chemisorption. ktu.lt

The inhibition efficiency of triazole derivatives can be quite high. For instance, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol showed an inhibition efficiency of up to 89% for low-carbon steel in a hydrochloric acid solution. nih.gov Similarly, 1,2,4-triazole and its amino derivatives have demonstrated maximum inhibition efficiencies of 84.4% to 87.1% for aluminum brass in a 3.5 wt.% NaCl solution. ktu.lt The formation of thin, polymolecular protective films by 1,2,4-triazole derivatives on steel surfaces has been confirmed to be an effective method of corrosion prevention. mdpi.com

Table 3: Corrosion Inhibition Efficiency of 1,2,4-Triazole Derivatives

InhibitorMetal/AlloyCorrosive MediumMax. Inhibition Efficiency (%)
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiolLow-carbon steel0.5 M HCl89.0 nih.gov
1,2,4-triazole (TAZ)Aluminum brass (HAl77-2)3.5 wt.% NaCl84.4 ktu.lt
3-amino-1,2,4-triazole (ATA)Aluminum brass (HAl77-2)3.5 wt.% NaCl86.4 ktu.lt
3,5-diamino-1,2,4-triazole (DAT)Aluminum brass (HAl77-2)3.5 wt.% NaCl87.1 ktu.lt

Hydrogel Formulations and Thermoresponsive Materials

Poly(1-vinyl 1,2,4-triazole) (PVTAz) can be used to form hydrogels, which are crosslinked polymer networks capable of absorbing large amounts of water. nih.gov These hydrogels can be prepared by simultaneous polymerization and crosslinking of the 1-vinyl 1,2,4-triazole monomer, for example, through gamma irradiation in an aqueous solution. nih.gov The swelling behavior of these hydrogels is influenced by various factors, including pH, temperature, and ionic strength of the surrounding medium. nih.gov

The isosteric substitution of a 4H-1,2,4-triazole moiety with a 1H-1,2,3-triazole in an isophthalic acid derivative has been shown to enable the formation of a hydrogelator. acs.orgresearchgate.net This demonstrates that subtle changes in the molecular structure can induce self-assembly in water to form stable supramolecular hydrogels. researchgate.net Composite hydrogels have also been synthesized using bacterial cellulose and poly-1-vinyl-1,2,4-triazole doped with phosphoric acid, creating interpenetrating polymer networks. mdpi.com

Photostabilizers for Polymeric Systems (e.g., Polystyrene)

Derivatives of 1,2,4-triazole have been synthesized and utilized as photostabilizers to protect polymers like polystyrene from degradation caused by UV irradiation. nih.govnih.gov Schiff bases containing a 4H-1,2,4-triazole-3-thiol ring system, when added to polystyrene films at a concentration of 0.5% by weight, have been shown to enhance the photostability of the polymer. nih.govnih.gov

These additives can function through multiple mechanisms. The triazole and aryl ring systems within the stabilizer molecule can act as UV absorbers, directly absorbing harmful UV radiation and dissipating it as harmless heat. nih.gov Additionally, they can function as radical scavengers, neutralizing the reactive radical species that are formed during the photodegradation process and that would otherwise lead to the breakdown of the polymer chains. nih.govnih.gov

Adsorbent Materials

Polymers derived from vinyl-1,2,4-triazole have demonstrated significant potential as adsorbent materials, primarily due to the strong complexing ability of the triazole ring's nitrogen atoms with various pollutants. nih.govnih.gov This characteristic allows for the effective removal of heavy metal ions and organic dyes from aqueous solutions.

Researchers have synthesized copolymer beads by reacting 1-vinyl-1,2,4-triazole (VTAZ) with ethylene (B1197577) glycol dimethacrylate (EGDMA) to create an adsorbent for heavy metals. researchgate.netuludag.edu.tr These poly(EGDMA–VTAZ) beads, with a specific surface area of 65.8 m²/g, have proven effective in sequestering toxic metal ions. researchgate.netuludag.edu.tr The adsorption capacity is influenced by the pH of the solution, with the kinetics suggesting that chemisorption is the rate-limiting step in the process. researchgate.netuludag.edu.tr The maximum adsorption capacities for several divalent metal ions have been quantified, highlighting the material's affinity for mercury, lead, and cadmium. researchgate.netuludag.edu.tr The beads can also be regenerated using a nitric acid solution, allowing for their reuse. researchgate.netuludag.edu.tr

Table 1: Maximum Adsorption Capacities of Poly(EGDMA–VTAZ) Beads for Heavy Metal Ions

Metal IonMaximum Adsorption Capacity (mg/g)Maximum Adsorption Capacity (mmol/g)
Hg(II)186.50.93
Pb(II)134.90.65
Cd(II)85.70.76

Data sourced from researchgate.netuludag.edu.tr.

In addition to heavy metals, VTAZ-based polymers are effective in treating wastewater from the textile industry. A magnetic polymer composite, m-poly(EGDMA-VTA)-TiO2, was developed for the removal of Reactive Orange 16 dye. uludag.edu.trulakbim.gov.tr The study found that adsorption was highly dependent on pH, with maximum removal achieved at a pH of 3. uludag.edu.trulakbim.gov.tr The adsorption process was well-described by the Langmuir isotherm model, with the kinetics following a pseudo-second-order mechanism. uludag.edu.trulakbim.gov.tr

Structure-Property Relationships in Poly(this compound) and Copolymers

The physicochemical properties of poly(1-vinyl-1,2,4-triazole) (PVT) and its copolymers are intrinsically linked to the molecular structure of the triazole heterocycle. The presence of three nitrogen atoms and the vinyl group imparts a unique combination of thermal stability, solubility, and electrochemical behavior that can be tailored through copolymerization. nih.gov

Thermal Stability: The homopolymer and its copolymers are characterized by high thermal stability, with decomposition temperatures often reaching 300–350 °C. nih.gov This robustness is attributed to the inherent stability of the aromatic 1,2,4-triazole ring. Copolymers of 1-vinyl-1,2,4-triazole with monomers like 2-acrylamido-2-methyl-1-propanesulfonic acid or 5-(methacrylamido)tetrazole also exhibit high thermal stability up to 220-250 °C. nih.govresearchgate.net Furthermore, polymers containing the 1,2,3-triazole isomer have been shown to possess high glass transition temperatures (196–212 °C), significantly higher than common vinyl polymers like polystyrene, further underscoring the rigidity imparted by the triazole moiety. rsc.org

Solubility and Physical Properties: PVT is a hydrophilic polymer, readily soluble in water and other polar organic solvents. nih.gov This solubility is a direct consequence of the polar nature of the triazole rings and their ability to form hydrogen bonds. Copolymerization can be employed to modify these characteristics; for instance, it can enhance solubility or lower the glass transition temperature to facilitate the processing and formation of membrane films. nih.gov

Electrochemical Properties and Proton Conductivity: While the PVT homopolymer is an electrical insulator (dielectric), its structure is exceptionally well-suited for creating proton-conducting materials. nih.gov The nitrogen atoms in the triazole ring can act as both proton donors and acceptors, facilitating proton transport via a hopping mechanism. nih.govresearchgate.net This makes PVT-based materials highly promising for applications such as anhydrous proton-conducting membranes in fuel cells that operate at temperatures above 100 °C. nih.govresearchgate.net

The proton conductivity can be dramatically enhanced by copolymerizing VTAZ with acidic monomers or by doping the polymer with acids. nih.gov The acidic groups serve as proton sources, while the triazole units provide the pathway for proton transfer. nih.gov This synergy results in materials with high ionic conductivity under anhydrous conditions. nih.govresearchgate.net

Table 2: Anhydrous Proton Conductivity of Various Poly(1-vinyl-1,2,4-triazole)-Based Materials

Polymer SystemTemperature (°C)Max. Proton Conductivity (S/cm)
PVT + Polybenzimidazole + Phosphoric Acid1601.1 x 10-1
PVT + Polystyrene Sulfonic Acid1203.3 x 10-2
Copolymer with 5-(methacrylamido)tetrazole + H3PO41501.6 x 10-2
Copolymer with 2-acrylamido-2-methyl-1-propanesulfonic acid1302.0 x 10-3

Data sourced from nih.govresearchgate.net.

These copolymers and blends also possess good electrochemical stability, with operational windows of 3 V or more, which is crucial for their application in electrochemical devices. nih.govresearchgate.net

Reaction Mechanisms and Chemical Transformations of 4 Vinyl 4h 1,2,4 Triazole

Investigation of Ring-Forming Reaction Mechanisms

The synthesis of the 4H-1,2,4-triazole core, the foundational structure of 4-vinyl-4H-1,2,4-triazole, can be achieved through several mechanistic pathways, typically involving cyclization reactions. These methods construct the five-membered ring by forming key carbon-nitrogen and nitrogen-nitrogen bonds.

One prominent pathway involves the cyclization of compounds containing a pre-formed N-C-N fragment, which then react with a hydrazine (B178648) derivative. For instance, the synthesis from vinylimidates serves as a precursor route for functionalized 1,2,4-triazoles, including 5-vinyl-1,2,4-triazoles. frontiersin.org The mechanism for this transformation involves the reaction of vinylimidates with hydrazines, where theoretical calculations and NMR studies have confirmed the selective formation of the 5-vinyl-1,2,4-triazole, avoiding potential five or seven-membered ring by-products. frontiersin.org

Another general approach is the oxidative cyclization of amidrazones with aldehydes. organic-chemistry.org This method, which can be catalyzed by agents like ceric ammonium (B1175870) nitrate (B79036) in green media such as polyethylene (B3416737) glycol, provides an environmentally benign route to 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org A one-pot synthesis from secondary amides and hydrazides, activated by triflic anhydride (B1165640) followed by microwave-induced cyclodehydration, also yields trisubstituted 1,2,4-triazoles. organic-chemistry.org

Metal-free approaches have also been developed. One such method involves an I2-mediated oxidative cyclization of trifluoroacetimidohydrazides, where dimethylformamide (DMF) acts as the carbon source for the methine unit in the final triazole ring. isres.org Additionally, a cascading process involving C-H functionalization, double C=N bond formation, and oxidative aromatization allows for the synthesis of 1,2,4-triazole (B32235) scaffolds from hydrazones and amines under aerobic conditions. isres.org

The table below summarizes key mechanistic approaches for the formation of the 1,2,4-triazole ring.

Starting MaterialsKey Mechanistic StepsCatalyst/ConditionsProduct Type
Vinylimidates, HydrazinesNucleophilic attack, Cyclization, EliminationTheoretical calculations and NMR for selectivityFunctionalized 1,2,4-triazoles frontiersin.org
Amidrazones, AldehydesOxidative CyclizationCeric Ammonium Nitrate, Polyethylene Glycol3,4,5-trisubstituted 1,2,4-triazoles organic-chemistry.org
Secondary Amides, HydrazidesTriflic anhydride activation, Microwave-induced cyclodehydrationTriflic Anhydride, Microwaves3,4,5-trisubstituted 1,2,4-triazoles organic-chemistry.org
Hydrazones, AminesC-H functionalization, C=N bond formation, Oxidative aromatizationMetal-free, Aerobic1,2,4-triazole scaffolds isres.org

Mechanistic Aspects of Vinyl Group Polymerization

The vinyl group of this compound is susceptible to polymerization, primarily through free-radical mechanisms. This process allows for the synthesis of poly(this compound), a functional polymer with distinct properties.

The radical polymerization is commonly initiated by thermal decomposition of an initiator like azobisisobutyronitrile (AIBN). nih.gov Kinetic studies of this polymerization in various solvents, including water, DMF, and DMAA, have been conducted using techniques such as dilatometry, calorimetry, and gravimetry. nih.gov These studies, typically performed at temperatures between 50-90°C, show that the kinetic curves exhibit a characteristic S-shaped pattern regardless of the solvent used. nih.gov

Energetic polymer salts can also be synthesized via the free-radical polymerization of 1-vinyl-1,2,4-triazolium monomer salts. researchgate.net This indicates that the polymerization mechanism is tolerant of the charged nature of the triazole ring when it is protonated or quaternized.

Electrochemical polymerization presents an alternative mechanism. However, when conducted in an aqueous medium, the process is less efficient for polymerization and primarily results in the hydrogenation of the vinyl group to an ethyl group, forming 1-ethyl-1,2,4-triazole. nih.gov This side reaction is driven by hydrogen evolved from the partial hydrolysis of water. nih.gov In contrast, when the electrolysis is performed in bulk or in DMF, the reduction of the vinyl group is suppressed, although the yield of the polymer remains low. nih.gov

Cycloaddition Reactions Involving the Triazole Moiety

While the 1,3-dipolar cycloaddition between azides and alkynes is a cornerstone for the synthesis of 1,2,3-triazoles, the 1,2,4-triazole ring system can also participate in cycloaddition reactions, though its reactivity is different. frontiersin.orgnih.gov Derivatives of 1,2,4-triazole, such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), are known to act as potent azadienophiles in Diels-Alder reactions. acgpubs.org These reactions highlight the ability of the N=N bond within the triazole derivative to participate in [4+2] cycloadditions with various cyclic mono- and dienes. acgpubs.org

The 1,2,4-triazole system itself is generally less reactive in cycloadditions compared to activated derivatives like PTAD. acgpubs.org However, the fundamental electronic structure allows for potential participation in such reactions under specific conditions or with appropriate substitution that modulates the ring's electron density. The non-catalytic addition of 1,2,4-triazole to alkenes, for example, proceeds via Markovnikov or anti-Markovnikov addition depending on the electronic nature of the alkene, which, while not a cycloaddition, demonstrates the ring's ability to react with double bonds. researchgate.net

Electrophilic and Nucleophilic Substitution Pathways on the Triazole Ring

The 1,2,4-triazole ring can undergo both electrophilic and nucleophilic substitution, although the ring itself is relatively electron-deficient, which generally favors nucleophilic attack, especially after activation.

Studies on 2-phenyltriazole 1-oxides have shown that the N-oxide functionality activates the C-5 position towards both types of attack. rsc.org The ring can be selectively halogenated (an electrophilic substitution), and the resulting halogen at C-5 can be subsequently displaced by strong nucleophiles (a nucleophilic substitution). rsc.org This strategy allows for the introduction of a wide array of substituents, including methylthio and methoxy (B1213986) groups, onto the triazole ring following a deoxygenation step. rsc.org

Furthermore, methylation of the N-oxide produces N-methoxytriazolium salts. In these salts, the hydrogen at C-5 becomes sufficiently acidic to be removed, and the position is activated for substitution by even weak nucleophiles like fluoride (B91410) ions. rsc.org This pathway enables the introduction of numerous functional groups, such as fluoro, chloro, hydroxy, alkoxy, amino, azido, and cyano groups. rsc.org Deprotonated N-methoxytriazolium salts can also react with electrophiles to yield substituted triazole N-oxides. rsc.org

The S-alkylation of 1,2,4-triazole-3-thiol derivatives is another example of a reaction following a nucleophilic substitution mechanism, where the sulfur atom acts as the nucleophile. mdpi.com

Role of this compound as a Directing Group in Catalytic Processes

The 1,2,4-triazole moiety has been identified as an effective directing group in transition metal-catalyzed C-H functionalization reactions. This capability allows for the selective activation and modification of otherwise unreactive C-H bonds, providing an efficient route to complex molecules.

Specifically, the 1,2,4-triazole ring can direct ruthenium-catalyzed C-H arylation reactions. organic-chemistry.org In this process, the nitrogen atoms of the triazole coordinate to the metal center, positioning the catalyst to selectively activate a C-H bond at a specific position relative to the ring. This directed activation is followed by coupling with an aryl partner.

In addition to intermolecular reactions, the directing ability of the triazole ring is utilized in intramolecular C-H functionalization. A palladium-catalyzed intramolecular reaction has been used to access 1,2,4-triazolophenanthridine, demonstrating the utility of the triazole moiety in facilitating the formation of fused heterocyclic systems. organic-chemistry.org

Desulfurization and Other Transformative Reactions

Derivatives of 1,2,4-triazole can undergo various chemical transformations, including desulfurization, which is a key reaction for modifying sulfur-containing triazoles.

A notable example is the copper(II)-catalyzed synthesis of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides. organic-chemistry.org When the reaction time is extended, the initially formed thione undergoes an in-situ desulfurization process, yielding the corresponding 4,5-disubstituted 1,2,4-triazole. organic-chemistry.org Another synthetic strategy involves a metal-free, three-component reaction of isothiocyanates, amidines, and hydrazines that proceeds via a desulfurization and deamination condensation to form fully substituted 1H-1,2,4-triazol-3-amines. isres.org

Other important transformations of the 1,2,4-triazole scaffold include:

Suzuki Cross-Coupling: Bromo-substituted 4-alkyl-4H-1,2,4-triazoles can be coupled with various boronic acids in the presence of a palladium catalyst to synthesize 3,5-diaryl-4H-1,2,4-triazoles, enabling the creation of extended π-conjugated systems. nih.gov

Radical Alkylation: The substituted triazole ring system is amenable to radical alkylation reactions. researchgate.net

S-Alkylation: The thiol group in 1,2,4-triazole-3-thiol derivatives can be functionalized through S-alkylation using halogenated compounds in a basic medium, following a nucleophilic substitution mechanism. mdpi.com

Future Research Directions and Emerging Applications

Exploration of Novel and Greener Synthetic Pathways for 4-Vinyl-4H-1,2,4-triazole

While classical methods for synthesizing vinyl-1,2,4-triazole derivatives exist, the future of its production hinges on the development of more sustainable and efficient methodologies, aligning with the principles of green chemistry. researchgate.netrsc.orgresearchgate.net Current research in the broader field of triazole synthesis highlights several promising avenues that could be adapted for this compound.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of other 1,2,4-triazole (B32235) derivatives. researchgate.netuthm.edu.mysemanticscholar.org Applying microwave irradiation could offer a more energy-efficient route to this compound, minimizing the use of harsh solvents and prolonged heating. uthm.edu.my

Catalyst Development: Research is focused on creating highly efficient and reusable catalysts. rsc.org For instance, the use of ZnO nanoparticles has been reported as a successful catalyst for regioselective triazole synthesis, which could be explored for vinyl-substituted triazoles. rsc.org Transition-metal-catalyzed reactions, a cornerstone of modern organic synthesis, also present opportunities for developing more selective and efficient pathways. researchgate.net

Green Solvents: A significant shift away from hazardous organic solvents is underway. rsc.orgresearchgate.net The use of biodegradable and non-toxic solvents, such as Cyrene™, has been successfully demonstrated for the synthesis of 1,2,3-triazoles, allowing for product isolation through simple precipitation in water and eliminating the need for extensive purification. nih.gov Adapting such solvent systems for this compound synthesis would represent a major step towards environmental benignity.

One-Pot Reactions: Multi-component, one-pot syntheses are being developed to improve efficiency and reduce waste. organic-chemistry.org These methods, which involve the sequential formation of multiple chemical bonds in a single reaction vessel, streamline the synthetic process and enhance atom economy.

Table 1: Comparison of Conventional vs. Greener Synthetic Approaches for Triazoles

Feature Conventional Methods Emerging Greener Methods
Energy Source Prolonged conventional heating Microwave irradiation, Ultrasound nih.gov
Solvents Often rely on hazardous organic solvents Biodegradable solvents (e.g., Cyrene™), water, polyethylene (B3416737) glycol nih.govorganic-chemistry.org
Catalysts Stoichiometric reagents, single-use catalysts Reusable heterogeneous catalysts (e.g., ZnO nanoparticles), advanced transition-metal catalysts researchgate.netrsc.org
Efficiency Often multi-step with purification at each stage One-pot reactions, reduced reaction times, higher yields researchgate.netuthm.edu.my
Waste Generation of significant chemical waste Minimized waste, simpler product isolation rsc.orgnih.gov

Development of Advanced Polymer Architectures and Functional Composites

The polymerization of this compound yields poly(1-vinyl-1,2,4-triazole) (PVT), a polymer with high thermal stability, chemical resistance, and water solubility. nih.gov Future research is directed at moving beyond simple homopolymers to create sophisticated macromolecular architectures with tailored functionalities.

Emerging areas of focus include:

Copolymers: Creating functional copolymers by polymerizing 1-vinyl-1,2,4-triazole (B1205247) with other monomers is a key strategy. For example, copolymers with N-vinylcarbazole have been synthesized for potential use in luminescent metal-polymer complexes. researchgate.net

Star Polymers: The use of techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization allows for the synthesis of complex architectures such as water-soluble star polymers with controlled molecular weights and low polydispersities. researchgate.net

Poly(ionic liquid)s (PILs): The triazole ring can be quaternized to form triazolium salts, which can then be polymerized to create PILs. These materials are investigated for a variety of applications, including as energetic materials and functional polymers with unique solubility and thermal properties. researchgate.net

Functional Composites: PVT can serve as a matrix or stabilizing agent for creating functional composites. For instance, it has been used to stabilize nanoparticles of various metals (Ag, Au, Cu, Fe) and to create composite hydrogels with materials like bacterial cellulose (B213188), forming interpenetrating polymer networks. nih.govresearchgate.net

Integration into Hybrid Material Systems for Enhanced Performance

The integration of this compound and its polymers into hybrid systems is a promising strategy for creating materials with synergistic or enhanced properties. The nitrogen atoms in the triazole ring are excellent ligands for coordinating with metal ions, making them ideal for developing metal-organic frameworks and hybrid inorganic-organic materials.

Future research directions include:

Proton-Conducting Membranes: PVT doped with acids like phosphoric acid has shown significant promise for creating proton-conducting membranes. nih.govresearchgate.net These materials are thermally stable and can exhibit high ionic conductivity at elevated temperatures without the need for water, making them suitable for applications in fuel cells. nih.govresearchgate.net

Luminescent Materials: The triazole scaffold can be incorporated into larger conjugated systems to create luminophores. mdpi.com Derivatives of 4H-1,2,4-triazole have been shown to exhibit high quantum yields and have potential applications in optoelectronics. mdpi.comnih.gov By coordinating polymers of this compound with rare-earth ions like Terbium (Tb³⁺), new luminescent metal-polymer complexes can be fabricated. researchgate.net

Antimicrobial and Anticancer Materials: The triazole moiety is a well-known pharmacophore in many antifungal and anticancer drugs. nih.govchemmethod.comresearchgate.netnih.gov Polymeric systems incorporating 4-amino-4H-1,2,4-triazole have been synthesized and shown to have potent antimicrobial and anticancer activities, sometimes exceeding that of established drugs like cisplatin. mdpi.com

Sustainable and Circular Economy Approaches in Triazole Chemistry

Adopting a circular economy model in the context of triazole chemistry involves a holistic approach to the lifecycle of materials derived from this compound. This extends beyond green synthesis to include the design of materials that are durable, reusable, and ultimately recyclable.

Key principles for future development include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as through cycloaddition reactions, is a core tenet of green chemistry. researchgate.net

Waste Minimization: The use of biodegradable solvents and recyclable catalysts directly addresses the challenge of chemical waste. rsc.orgrsc.orgnih.gov Methodologies that allow for product isolation via precipitation rather than chromatographic purification contribute significantly to this goal. nih.gov

Design for Recyclability: Future research should focus on creating polymers and materials based on this compound that can be easily reprocessed or chemically broken down into their constituent monomers for reuse. While not yet a primary focus in the literature, this represents a critical future direction for sustainable materials science.

Table 2: Green Chemistry Metrics for Sustainable Synthesis

Metric Description Relevance to Triazole Chemistry
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% Prioritizing addition and cycloaddition reactions over substitutions or eliminations.
E-Factor Total weight of waste / weight of product Aims to minimize byproducts and solvent waste; lower E-Factor is better. rsc.org
Process Mass Intensity (PMI) Total mass in a process / mass of product Considers all materials used (reactants, solvents, workup chemicals) to provide a holistic view of process efficiency.
Solvent Selection Use of non-toxic, biodegradable, and recyclable solvents. Moving from traditional organic solvents to water, supercritical fluids, or bio-based solvents like Cyrene™. nih.gov

Theoretical Predictions for Rational Design of Advanced Materials

Computational chemistry and theoretical modeling are becoming indispensable tools for accelerating materials discovery. By predicting the properties of novel compounds and polymers before their synthesis, researchers can rationally design materials with desired characteristics, saving significant time and resources.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are widely used to optimize the molecular structures of triazole derivatives and to calculate their electronic properties. researchgate.net This allows for the prediction of parameters such as HOMO-LUMO energy gaps, ionization potential, and electron affinity, which are crucial for designing materials for electronic and optical applications. researchgate.net

Molecular Docking: For biomedical applications, molecular docking simulations can predict the binding modes and affinities of triazole-based molecules with biological targets like enzymes or receptors. acs.orgnih.gov This is instrumental in the rational design of new therapeutic agents, for example, by predicting how a molecule might interact with the active site of the aromatase enzyme in cancer therapy. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can be used to predict the efficacy of new, unsynthesized triazole derivatives as potential drugs or antimicrobial agents.

These computational methods provide a powerful framework for the in silico design of next-generation materials based on this compound, guiding synthetic efforts toward the most promising candidates for applications in electronics, medicine, and beyond.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.